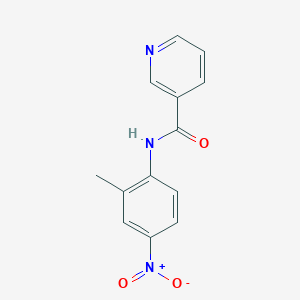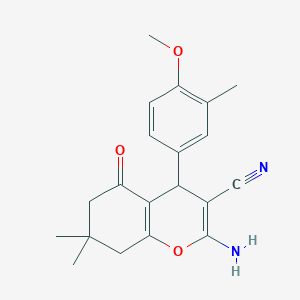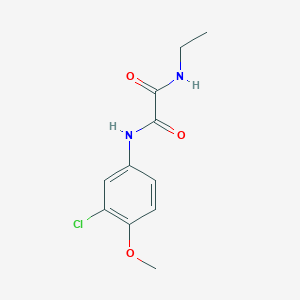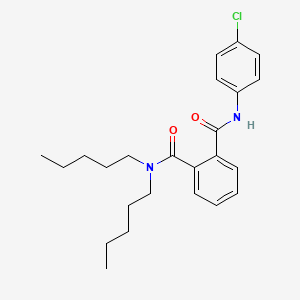![molecular formula C17H17ClN2O3 B5037698 N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide, commonly known as A771726, is a novel compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide is not fully understood. However, it is believed to work by inhibiting the activation of T-cells and B-cells, which are involved in the immune response. This inhibition leads to a reduction in the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide has been shown to have potent anti-inflammatory effects. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, this compound has been shown to reduce the proliferation of T-cells and B-cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide is its potent anti-inflammatory effects. This makes it a promising candidate for the treatment of various autoimmune diseases. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in some cases.
Zukünftige Richtungen
There are several future directions for the research of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide. One of the most promising areas of research is the development of new formulations and delivery methods that can improve the bioavailability and half-life of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide involves the reaction of 2-chloroaniline and 4-methylphenol with ethylenediamine in the presence of a suitable catalyst. The reaction yields a white crystalline solid, which is further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-6-8-13(9-7-12)23-11-10-19-16(21)17(22)20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRJCIMTVZVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorophenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzoate](/img/structure/B5037616.png)
![6-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-1-yl}-N'-(methoxymethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5037625.png)



![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5037650.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)



![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
